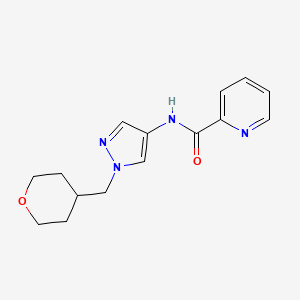
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole carboxamide compounds involves the reaction of pyrazole carboxylic acid with amines in the presence of a catalyst such as TBTU and a base like diisopropyl ethylamine in acetonitrile at room temperature . Another related compound, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, was synthesized using asymmetric reductive amination directed by chiral amines, achieving high diastereofacial selectivity . These methods could potentially be adapted for the synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide.
Molecular Structure Analysis
The molecular structure of N-(pyridin-2-yl)picolinamide derivatives has been characterized, with tetranickel complexes being confirmed by single-crystal X-ray diffraction . This suggests that the molecular structure of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide could similarly be elucidated using X-ray crystallography to determine the coordination pattern and confirm the structure.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide. However, the tetranickel clusters of N-(pyridin-2-yl)picolinamide derivatives were investigated in ethylene oligomerization, showing remarkable catalytic activities . This indicates that related compounds can participate in catalytic processes, which might also be true for the compound .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical and Biological Studies
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide and related compounds have been explored in chemical and biological studies. For example, gold(III) complexes with uninegative bidentate N–N ligands, including picolinamide, have been synthesized and tested for cytotoxic properties against human leukemia and mouse tumor cell lines, showing slightly higher cytotoxicity than cisplatin (Fan, Yang, Ranford, & Vittal, 2003).
Magnetic Studies
In another study, a ligand similar to picolinamide was used to form homoleptic tetranuclear M(4) (M = Cu(II) and Ni(II)) square grids structures, characterized by X-ray structural analyses and variable temperature magnetic susceptibility measurements. These studies contribute to understanding the magnetic properties of such complexes (Mandal, Roy, Konar, Jana, Ray, Das, Saha, El Fallah, Butcher, Chatterjee, Kar, 2011).
Luminescence Studies
Compounds involving picolinamide, including its derivatives, have been studied for their luminescence properties. For instance, a study explored the luminescence properties of Eu(III) and Tb(III) complexes with novel pyrazole derivatives and 1,10-phenanthroline, showing that these complexes exhibit efficient luminescence (Hu, Yin, Mi, Zhang, Luo, 2010).
Therapeutic Applications
There is ongoing research into the potential therapeutic applications of compounds related to picolinamide. For instance, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, was synthesized using a key step involving asymmetric reductive amination (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, Zhou, 2007).
Biochemical Interactions
Additionally, studies have explored the molecular interaction of picolinamide derivatives with biological receptors. For example, molecular interaction of an antagonist with the CB1 cannabinoid receptor was studied, providing insights into the steric binding interaction and the spatial orientation necessary for receptor binding (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(14-3-1-2-6-16-14)18-13-9-17-19(11-13)10-12-4-7-21-8-5-12/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSLBMNRHGFHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)
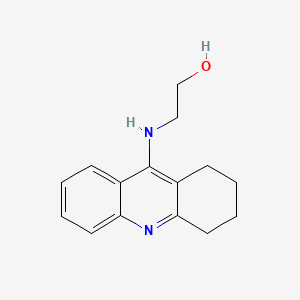
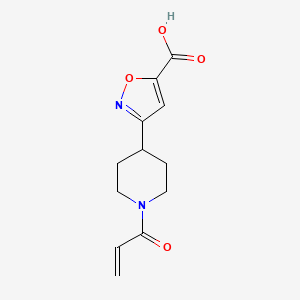


![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)
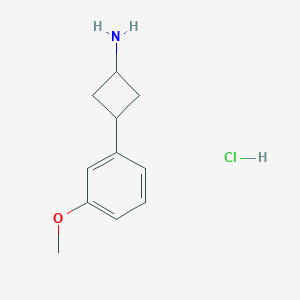
![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)
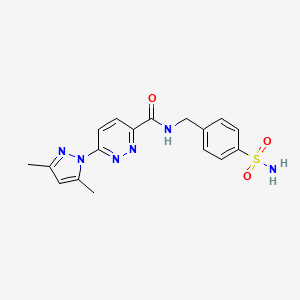
![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)
![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)